molecular formula C10H14N2O2 B13557789 N-[2-(2-Aminoethoxy)phenyl]acetamide

N-[2-(2-Aminoethoxy)phenyl]acetamide

Cat. No.: B13557789
M. Wt: 194.23 g/mol
InChI Key: ZNVACMDNFJHZJS-UHFFFAOYSA-N
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Description

N-[2-(2-Aminoethoxy)phenyl]acetamide (molecular formula: C₁₀H₁₅ClN₂O₂; molecular weight: 230.70 g/mol) is an acetamide derivative characterized by a phenyl ring substituted with an ethoxyamine side chain and an acetamide group. The compound’s hydrochloride salt form enhances its solubility and stability, making it a candidate for pharmaceutical and biochemical research . Its structure combines a flexible ethoxy linker with a polar amino group, which may facilitate interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[2-(2-aminoethoxy)phenyl]acetamide

InChI

InChI=1S/C10H14N2O2/c1-8(13)12-9-4-2-3-5-10(9)14-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

ZNVACMDNFJHZJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCCN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Chloroacetyl Derivatives

One classical approach involves the reaction of N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde derivatives under basic conditions and phase transfer catalysis. Specifically, the reaction of N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal in the presence of a base and a phase transfer catalyst in an organic solvent-water biphasic system leads to the formation of the desired aminoethoxy substitution after subsequent salt formation with hydrogen chloride or bromide gas. This method allows for controlled reaction conditions and efficient conversion to the target compound.

Step Reagents/Conditions Purpose
Mix N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal Base, phase transfer catalyst, organic solvent/water system Nucleophilic substitution to introduce aminoethoxy group
Separation of organic layer and solvent evaporation - Isolation of intermediate
Treatment with dry HCl or HBr gas - Salt formation for purification

Reduction of Arylazo Derivatives Followed by Alkylation

Another approach involves the preparation of acetamides via reduction of aminide salts followed by alkylation. For example, arylazo derivatives are prepared and then reduced using catalytic hydrogenation with platinum on carbon catalysts. The resulting aminopyridines or related intermediates undergo alkylation under microwave irradiation without solvent to yield mixtures of salts, which after reduction and purification yield acetamide derivatives structurally related to N-[2-(2-aminoethoxy)phenyl]acetamide.

Step Reagents/Conditions Outcome
Preparation of arylazo derivative Diazonium salt reaction at low temperature Formation of aminide intermediate
Reduction with Pt/C catalyst HCOOH/Et3N system Cleavage of N-N bond, formation of aminopyridines
Alkylation by microwave irradiation Alkyl bromides, solvent-free Formation of acetamide salts

Acylation and Azidation Followed by Reduction

A multi-step synthesis involving acylation of an aminoethanone intermediate with haloacetyl chloride, followed by nucleophilic azidation and selective reductions, is documented for related compounds. This method is notable for its use of acetone-water solvent systems and selective reduction steps to achieve high purity of the final acetamide product. The azide intermediate is reduced with stannous chloride to yield the amino group, and the product is converted to its hydrochloride salt for isolation.

Step Reagents/Conditions Purpose
Reaction of aminoethanone with haloacetyl chloride and sodium acetate Acetone-water solvent, 0°C Formation of 2-chloroacetamide intermediate
Nucleophilic azidation with sodium azide Acetone solvent Introduction of azide functionality
Selective carbonyl reduction Sodium borohydride Conversion of keto group to alcohol
Azide reduction Stannous chloride Formation of primary amine
Salt formation Concentrated HCl Isolation as hydrochloride salt

Improved Processes Avoiding Hazardous Reagents

Recent patents describe improved processes for related compounds that avoid hazardous reagents such as borane-tetrahydrofuran complexes and silica gel purification. These methods employ organic solvents like tetrahydrofuran, 2-methyl tetrahydrofuran, methyl tertiary butyl ether, acetonitrile, and toluene, with bases ranging from organic to inorganic types. The reactions are optimized for commercial scalability and purity, focusing on the preparation of intermediates that can be converted to this compound derivatives.

Feature Description
Solvents THF, 2-MeTHF, MTBE, acetonitrile, toluene
Bases Organic or inorganic bases
Reaction volume Typically 1-3 volumes of solvent
Purification Avoidance of silica gel chromatography
Safety Avoidance of hazardous reagents like borane-THF

Comparative Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Nucleophilic substitution with chloroacetaldehyde dimethyl acetal N-(2-phenyl)ethyl-2-aminoacetamide, base, phase transfer catalyst Biphasic organic solvent/water, room temp to reflux Controlled substitution, efficient salt formation Requires phase transfer catalyst, multi-step workup
Reduction of arylazo derivatives and alkylation Diazonium salts, Pt/C catalyst, alkyl bromides Low temp diazotization, microwave irradiation High regioselectivity, solvent-free alkylation Moderate yields, complex purification
Acylation, azidation, and reduction Haloacetyl chloride, sodium azide, NaBH4, SnCl2 Low temp acylation, acetone solvent High purity, selective reductions Multi-step, use of azides requires caution
Improved solvent/base processes THF, 2-MeTHF, MTBE, organic/inorganic bases Ambient to reflux, 1-3 volumes solvent Scalable, safer reagents, avoids silica gel Requires optimization for each substrate

Research Findings and Practical Considerations

  • The use of phase transfer catalysts and biphasic solvent systems enhances nucleophilic substitution efficiency.
  • Microwave-assisted alkylation under solvent-free conditions can improve reaction rates but may complicate purification.
  • Selective reductions of azide and carbonyl groups enable precise functional group transformations critical for the aminoethoxy side chain installation.
  • Avoiding hazardous reagents and chromatographic purification is advantageous for industrial-scale synthesis, improving safety and cost-effectiveness.
  • Reaction temperature control is crucial for regioselectivity and yield, as demonstrated in diazotization and alkylation steps.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Aminoethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-[2-(2-Aminoethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Aminoethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between N-[2-(2-Aminoethoxy)phenyl]acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
This compound C₁₀H₁₃N₂O₂ 193.23 2-aminoethoxy, acetamide Flexible ethoxy linker, primary amine
N-(3-{2-[2-(4-Acetamidophenoxy)ethoxy]ethoxy}phenyl)acetamide C₂₀H₂₅N₂O₆ 389.43 Branched ethoxy chain, dual acetamide Extended solubility, potential for drug delivery
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₅N₂O₂S 287.36 Sulfanyl bridge, methoxy group Antimicrobial activity, rigid structure
N-(3-Amino-4-methoxyphenyl)acetamide C₉H₁₂N₂O₂ 180.21 Methoxy, amino groups Simpler structure, metabolic stability
Substituted phenoxy-N-cyclohexyl acetamides ~C₁₈H₂₄N₂O₂ ~300.39 Cyclohexyl, phenoxy groups Anti-inflammatory, analgesic properties
This compound
  • Advantages: The amino group enhances water solubility, while the acetamide group stabilizes the molecule against enzymatic degradation.
N-(3-{2-[2-(4-Acetamidophenoxy)ethoxy]ethoxy}phenyl)acetamide
  • Activity : The branched ethoxy chain may improve tissue penetration, making it suitable for sustained-release formulations .
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • Activity : Demonstrated antimicrobial efficacy due to the sulfanyl group’s ability to disrupt bacterial membranes .
Substituted Phenoxy Acetamides (e.g., N-cyclohexyl derivatives)
  • Activity : Exhibited anti-inflammatory and analgesic effects in rodent models, attributed to cyclohexyl group interactions with COX enzymes .

Physicochemical Properties

  • Solubility: this compound’s hydrochloride salt (C₁₀H₁₅ClN₂O₂) has higher aqueous solubility than non-ionic analogues like N-(3-Amino-4-methoxyphenyl)acetamide .
  • Stability : Sulfanyl-containing derivatives (e.g., ) show lower photostability compared to ethoxy-linked acetamides due to sulfur’s susceptibility to oxidation.

Q & A

Q. What are the standard synthetic routes for N-[2-(2-Aminoethoxy)phenyl]acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-(2-aminoethoxy)phenol with acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine or K₂CO₃). For example, analogous acetamide syntheses use acetonitrile as a solvent, room-temperature stirring, and base-mediated deprotonation to facilitate nucleophilic acyl substitution . Key parameters to optimize include:
  • Temperature : Lower temperatures (0–25°C) reduce side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
  • Base selection : Weak bases (e.g., K₂CO₃) minimize decomposition of sensitive intermediates.
    Post-synthesis, crude products are purified via column chromatography or recrystallization.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm structural integrity (e.g., acetamide methyl protons at ~2.1 ppm, aromatic protons at 6.5–7.5 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validate functional groups (amide C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Determine molecular ion peaks (e.g., ESI-MS for exact mass).
  • X-ray Diffraction (XRD) : Resolve crystal structure and hydrogen-bonding patterns, critical for understanding solid-state stability .

Q. Which in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorogenic substrates or colorimetric readouts (e.g., acetylcholinesterase inhibition for neuroactive compounds).
  • Cell viability assays : MTT or resazurin-based assays in relevant cell lines (e.g., cancer cells for antiproliferative activity).
  • Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets) to quantify IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies involving this compound?

  • Methodological Answer :
  • Purity assessment : Use HPLC (>95% purity) to rule out batch-to-batch variability .
  • Isomer characterization : Chiral HPLC or NMR to detect stereochemical differences impacting activity.
  • Experimental replication : Standardize assay protocols (e.g., cell passage number, incubation time) to minimize inter-lab variability.
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases, enzymes) .
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over time (≥100 ns trajectories).
  • QSAR modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

Q. How can synthetic yield be improved for large-scale production of this compound?

  • Methodological Answer :
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance reaction efficiency .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer and reduce reaction time.
  • DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., solvent ratio, temperature) .

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